(4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone
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Overview
Description
Scientific Research Applications
Synthetic Approaches and Pharmacological Applications
The synthesis and pharmacological applications of piperazine and morpholine derivatives have garnered attention due to their wide spectrum of pharmacological activities. Piperazine and morpholine rings are crucial pharmacophores in medicinal chemistry, serving as the backbone for numerous compounds with potential therapeutic applications. Recent advancements in synthetic methodologies have facilitated the creation of various derivatives, highlighting their significance in drug discovery and development. These compounds have been explored for their antimicrobial potential, among other pharmacological activities, underscoring their importance in addressing current and emerging health challenges (Al-Ghorbani Mohammed et al., 2015).
Antimicrobial Potential and Structure-Activity Relationship
Derivatives of the benzosuberone skeleton, which includes modifications with piperazine and morpholine rings, have demonstrated significant antimicrobial potential. This is particularly evident in their activity against various pathogens, making them valuable lead compounds in the development of new medications. The structure-activity relationship (SAR) of these compounds provides insights into their mechanism of action and facilitates the design of more potent and selective antimicrobial agents (S. N. Bukhari, 2022).
Drug Design and Discovery Perspectives
Piperazine derivatives have been extensively studied for their therapeutic uses, highlighting the scaffold's versatility in drug design. The modification of substituents on the piperazine ring significantly influences the pharmacokinetic and pharmacodynamic properties of the resultant molecules. This flexibility allows for the rational design of drug-like elements targeting a variety of diseases, showcasing the potential of piperazine-based molecules in drug discovery and development (A. Rathi et al., 2016).
Anti-Mycobacterial Activity
Piperazine analogues have been identified as potent anti-mycobacterial agents, displaying significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The compilation of anti-mycobacterial compounds utilizing piperazine as a core component underscores its importance in the development of new therapeutic options for tuberculosis (TB). This review serves as a resource for medicinal chemists, offering a comprehensive overview of design strategies, SAR, and the potential for creating safer and more effective anti-TB agents (P. Girase et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors such as alpha1-adrenergic receptors .
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit potent and very isoform-selective inhibitory activity .
Biochemical Pathways
Compounds with similar structures have been associated with the modulation of g protein-coupled receptors, specifically alpha1-adrenergic receptors .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic profiles .
Result of Action
Similar compounds have been shown to exhibit herbicidal activities .
Biochemical Analysis
Biochemical Properties
The compound (4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone interacts with the enzyme AKR1C3 . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site, which showed H-bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme .
Cellular Effects
It has been shown to be a potent inhibitor of AKR1C3, suggesting that it may have significant effects on cellular processes regulated by this enzyme .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the enzyme AKR1C3 . The compound forms hydrogen bonds with Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme, which is crucial for its inhibitory activity .
Properties
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-14-3-4-16(15(2)13-14)18-5-7-19(8-6-18)17(21)20-9-11-22-12-10-20/h3-4,13H,5-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEYBVAPNCCXKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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